4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione
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Overview
Description
4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives have been extensively studied due to their biological and physiological functions, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a brominated thiophene derivative with a thiomorpholine-3,5-dione precursor in the presence of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Thiazole Derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-((3-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione is unique due to its specific combination of a brominated thiophene ring and a thiomorpholine-3,5-dione moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene and thiazole derivatives .
Properties
Molecular Formula |
C9H8BrNO2S2 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
4-[(3-bromothiophen-2-yl)methyl]thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H8BrNO2S2/c10-6-1-2-15-7(6)3-11-8(12)4-14-5-9(11)13/h1-2H,3-5H2 |
InChI Key |
GKKCPDZNVMXDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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